REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]([CH3:22])[CH2:9][CH2:10][N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]1=O>C1COCC1>[N:11]1([CH2:10][CH2:9][N:8]([CH3:22])[CH3:7])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1 |f:0.1.2.3.4.5|
|
Type
|
CUSTOM
|
Details
|
stirred for over night (18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (1.5 mL), 2 N NaOH solution (1.5 mL) and water (1.5 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min. at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (4×20 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 2:98 to 5:95)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC2=CC=CC=C12)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |